Ethyl-oxo-phenylmethoxyphosphanium
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Overview
Description
Ethyl-phosphinic acid benzyl ester is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both ethyl and benzyl ester groups attached to a phosphinic acid moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl-phosphinic acid benzyl ester can be synthesized through several methods. One common approach involves the reaction of ethyl phosphinate with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired ester product .
Another method involves the palladium-catalyzed arylation of ethyl benzyl-oxymethylphosphinate with aryl halides, followed by hydrogenolysis of the benzyl protecting group and hydrolysis of the ester function .
Industrial Production Methods
Industrial production of ethyl-phosphinic acid benzyl ester often employs continuous flow esterification processes. In these methods, phosphinic acid is reacted with ethyl alcohol and other linear or branched alcohols at elevated temperatures (160–200°C) to afford the ester in high yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl-phosphinic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphinic acid derivatives.
Scientific Research Applications
Ethyl-phosphinic acid benzyl ester has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organophosphorus compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding biochemical pathways.
Industry: The compound is utilized in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of ethyl-phosphinic acid benzyl ester involves its interaction with various molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can be reversible or irreversible, depending on the nature of the enzyme and the specific interactions involved .
Comparison with Similar Compounds
Similar Compounds
- Methylphosphinic acid benzyl ester
- Phenylphosphinic acid benzyl ester
- Ethylphosphonic acid benzyl ester
Uniqueness
Ethyl-phosphinic acid benzyl ester is unique due to its specific ester groups, which confer distinct reactivity and solubility properties compared to similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Conclusion
Ethyl-phosphinic acid benzyl ester is a versatile and valuable compound with numerous applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it an important intermediate in the synthesis of more complex organophosphorus compounds.
Properties
Molecular Formula |
C9H12O2P+ |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
ethyl-oxo-phenylmethoxyphosphanium |
InChI |
InChI=1S/C9H12O2P/c1-2-12(10)11-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3/q+1 |
InChI Key |
UDFALHRNWUPGIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[P+](=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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